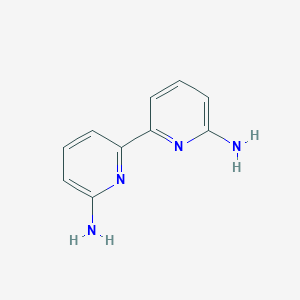

2,2'-Bipyridine-6,6'-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(6-aminopyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSWVQYWQSZDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441777 | |

| Record name | 2,2'-Bipyridine-6,6'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93127-75-4 | |

| Record name | 2,2'-Bipyridine-6,6'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Diamino-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2'-Bipyridine-6,6'-diamine from 6,6'-dibromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a high-yield synthetic route to 2,2'-Bipyridine-6,6'-diamine, a valuable ligand in coordination chemistry and a key building block in the development of novel therapeutics and functional materials. The primary focus of this document is the direct amination of 6,6'-dibromo-2,2'-bipyridine.

Introduction

This compound is a versatile bidentate ligand whose amino functionalities allow for further synthetic elaboration, making it a crucial precursor for the construction of complex molecular architectures. Traditional methods for its synthesis have often involved harsh reaction conditions, multi-step procedures, or the use of hazardous intermediates. This guide details an improved and simplified one-step process that offers high yields and avoids the need for high-pressure apparatus.[1][2]

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The strong nucleophile, potassium amide (KNH₂), displaces the bromide ions from the 6 and 6' positions of the 2,2'-bipyridine ring. The reaction is catalyzed by iron(III) nitrate nonahydrate in liquid ammonia as the solvent.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the optimized synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 6,6'-dibromo-2,2'-bipyridine | [1][3] |

| Product | This compound | [1][3] |

| Reagents | Potassium, Iron(III) nitrate nonahydrate, Liquid Ammonia | [1][3] |

| Solvent | Liquid Ammonia | [1] |

| Reaction Temperature | -33 °C (boiling point of liquid ammonia) | [3] |

| Reaction Time | 4 hours | [1][3] |

| Yield | 85-95% | [1][2] |

| Melting Point | 185–187 °C | [3] |

Experimental Protocol

This protocol is adapted from the improved synthesis reported by Thibault, M. E. et al.[1][3]

Materials:

-

6,6'-dibromo-2,2'-bipyridine

-

Potassium metal

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

Procedure:

-

Preparation of Potassium Amide (KNH₂):

-

In a three-necked flask equipped with a dry ice/acetone condenser and a stirring bar, condense approximately 125 mL of ammonia.

-

Add a catalytic amount of iron(III) nitrate nonahydrate (100–150 mg for a 3.0 g scale reaction).[1][3]

-

Slowly add potassium metal (10 equivalents) in small pieces to the stirring liquid ammonia. Allow the blue color to dissipate between additions.

-

Once all the potassium has been added, stir the resulting dark blue solution for 15 minutes to ensure the complete formation of potassium amide.[3]

-

-

Amination Reaction:

-

Quenching and Work-up:

-

Extraction and Purification:

-

To the remaining solid residue, add 125 mL of acetone and scrape the walls of the flask to loosen the solid.[1][3]

-

Stir the suspension for 15 minutes, then decant the acetone.

-

Combine the acetone extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield a dark yellow to light brown powder.[3]

-

The crude product is often spectroscopically pure.[1][3] Further purification can be achieved by sublimation.[1][3]

-

Visual Representations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the featured protocol is highly efficient, other methods for the synthesis of this compound have been reported. One such method involves a three-step synthesis starting from 6,6'-dibromo-2,2'-bipyridine that proceeds through a potentially hazardous bisazide intermediate.[1] Another potential route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds.[4][5] However, the liquid ammonia-based method described herein offers a more direct and high-yielding alternative for this specific transformation.

Conclusion

The synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia is a robust and efficient method suitable for producing significant quantities of the target compound.[1] This technical guide provides the necessary data and protocols for researchers to successfully implement this synthesis in their laboratories. The resulting diamine is a valuable platform for further chemical exploration in drug discovery and materials science.

References

A Technical Guide to the Purification of 2,2'-Bipyridine-6,6'-diamine via Sublimation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 2,2'-Bipyridine-6,6'-diamine using sublimation. This document details the physical and chemical properties of the compound, a proven experimental protocol for sublimation, and methods for assessing purity.

Introduction

This compound is a crucial building block in coordination chemistry and the synthesis of functional materials and pharmaceutical intermediates. Its high purity is paramount for the reliability and reproducibility of subsequent applications. Sublimation is a highly effective technique for purifying this compound, leveraging its ability to transition directly from a solid to a gas phase, leaving non-volatile impurities behind. This guide offers the necessary details for researchers to successfully implement this purification method.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for successful purification. Key data for this compound is summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₄ | [1][2][3] |

| Molecular Weight | 186.22 g/mol | [3] |

| Appearance | White to yellow to green powder/crystal | [2][3] |

| Melting Point | 186 °C (lit.) | [2][3] |

| Boiling Point | 445.9 °C (Predicted) | [2] |

| Purity (Commercial) | ≥ 98% (GC) | [3] |

Sublimation for Purification: An Experimental Protocol

Sublimation of this compound has been demonstrated to effectively remove impurities from its synthesis, such as unreacted starting materials (e.g., 6,6'-dibromo-2,2'-bipyridine) and reaction intermediates (e.g., 6-amino-6'-bromo-2,2'-bipyridine).[1]

Apparatus

A standard laboratory vacuum sublimation apparatus is required, consisting of:

-

A sublimation flask (outer tube) to hold the crude material.

-

A cold finger (inner tube) cooled with circulating water or a dry ice/acetone slurry.

-

A vacuum source (vacuum pump).

-

A heating mantle or oil bath to heat the sublimation flask.

Two-Stage Sublimation Protocol

A two-stage sublimation process is recommended for optimal purification.[1]

Stage 1: Removal of Volatile Impurities

-

Place the crude this compound into the sublimation flask.

-

Assemble the sublimation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and reduce the pressure to approximately 50 Torr.

-

Begin circulating the coolant through the cold finger.

-

Gently heat the sublimation flask to 150 °C.

-

Maintain these conditions overnight to allow for the sublimation of more volatile impurities, which will deposit on the cold finger.

-

After this period, cool the apparatus to room temperature and carefully vent the system.

-

Remove the cold finger and clean it with a suitable solvent (e.g., acetone) to discard the sublimed impurities.

Stage 2: Sublimation of the Target Compound

-

Reassemble the sublimation apparatus with the cleaned cold finger.

-

Connect the apparatus to a dynamic vacuum system (high vacuum).

-

Heat the sublimation flask to 150 °C.

-

The purified this compound will sublime and deposit on the cold finger as yellow crystals or powder.[1]

-

Once the sublimation is complete, cool the apparatus to room temperature before carefully venting the system.

-

Collect the purified product from the cold finger. The expected melting point of the purified product is in the range of 185–187 °C.[1]

The following diagram illustrates the logical workflow of the sublimation process.

Caption: Workflow for the two-stage sublimation of this compound.

Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the sublimed this compound. The following techniques are recommended.

| Analytical Technique | Purpose | Key Parameters |

| ¹H NMR | Structural confirmation and assessment of spectroscopic purity. | The sublimed product should show clean signals corresponding to the structure of this compound, free from impurity peaks.[1] |

| Melting Point | Indication of purity. | A sharp melting point in the range of 185–187 °C is indicative of high purity.[1] A broad melting range suggests the presence of impurities. |

| HPLC | Quantitative purity determination and detection of non-volatile impurities. | A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for bipyridine derivatives. UV detection is typically used. |

| GC-MS | Quantitative purity determination and identification of volatile impurities. | A mid-polarity column is often suitable for the analysis of bipyridine derivatives. Mass spectrometry provides structural information for impurity identification. |

The following diagram illustrates the relationship between the purification process and the analytical validation steps.

Caption: Relationship between sublimation purification and analytical validation.

Thermal Stability and Safety Considerations

As an aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The sublimation procedure should be performed in a well-ventilated fume hood. Care should be taken when working with glassware under vacuum to avoid implosion.

Conclusion

Sublimation is a powerful and effective method for the purification of this compound, capable of yielding a high-purity product suitable for demanding applications in research and development. The detailed protocol and analytical guidance provided in this document serve as a valuable resource for scientists and professionals in the field. Adherence to proper experimental procedures and safety precautions is essential for achieving optimal results.

References

In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bipyridine-6,6'-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-6,6'-diamine is a versatile organic ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and catalysis. Its unique structural and electronic properties, stemming from the presence of two amino groups on the bipyridyl framework, make it a valuable building block for the synthesis of novel metal complexes and functional materials. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering detailed experimental protocols and data interpretation to aid researchers in their scientific endeavors.

Molecular Structure

The structure of this compound, with the systematic IUPAC name 6,6'-diamino-2,2'-bipyridine, is characterized by a central bipyridine core with amino substituents at the 6 and 6' positions. This configuration allows for bidentate coordination to metal centers through the nitrogen atoms of the pyridine rings, while the amino groups can be further functionalized or participate in hydrogen bonding interactions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H | 5.38 | br s | - | acetone-d₆ | [1] |

| ¹H | 6.53 | d | 8.1 | acetone-d₆ | [1] |

| ¹H | 7.46 | t | 7.8 | acetone-d₆ | [1] |

| ¹H | 7.61 | d | 7.5 | acetone-d₆ | [1] |

| ¹³C | 108.8 | - | - | acetone-d₆ | [1] |

| ¹³C | 110.4 | - | - | acetone-d₆ | [1] |

| ¹³C | 138.4 | - | - | acetone-d₆ | [1] |

| ¹³C | 155.6 | - | - | acetone-d₆ | [1] |

| ¹³C | 159.9 | - | - | acetone-d₆ | [1] |

Note: br s = broad singlet, d = doublet, t = triplet.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=N (Pyridine) | Stretching | 1600-1550 |

| C=C (Aromatic) | Stretching | 1500-1400 |

| C-N | Stretching | 1350-1250 |

| N-H (Amine) | Bending | 1650-1580 |

| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to exhibit characteristic π-π* transitions associated with the aromatic bipyridine system. The presence of the amino groups is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent 2,2'-bipyridine.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (186.22 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and cleavage of the bipyridine ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound. Researchers should adapt these protocols based on the specific instrumentation available.

Synthesis of this compound

An improved synthesis method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia with an iron(III) nitrate nonahydrate catalyst. This method avoids the need for a pressure bomb and provides high yields.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. The concentration should be adjusted to obtain an optimal signal-to-noise ratio.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient or to obtain a spectrum with absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as the reference.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is performed, use the Beer-Lambert law (A = εbc) to calculate the molar extinction coefficient (ε).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Experimental Workflow and Applications

While a specific signaling pathway involving this compound is not documented, its primary application lies in the synthesis of metal complexes for various catalytic and sensing applications. The general workflow for such an application is depicted below.

Caption: General workflow for the synthesis, characterization, and application of metal complexes of this compound.

This workflow illustrates the initial synthesis of a metal complex from the ligand and a metal salt. The resulting complex is then thoroughly characterized using various spectroscopic techniques as detailed in this guide. Finally, the characterized complex can be utilized in applications such as catalysis, where it facilitates the conversion of reactants to products, or in chemical sensing, where its interaction with an analyte generates a measurable signal.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The presented data and experimental protocols serve as a valuable resource for researchers working with this important ligand. A thorough spectroscopic analysis is crucial for confirming the identity and purity of the compound and for elucidating the structure and properties of its metal complexes, which is essential for the development of new technologies in catalysis, materials science, and drug discovery.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2'-Bipyridine-6,6'-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2'-Bipyridine-6,6'-diamine. It includes a detailed summary of spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecule's structure with proton assignments to aid in spectral interpretation.

Introduction

This compound is a key organic ligand in coordination chemistry, valued for its ability to form stable complexes with various metal ions. Its derivatives are explored in fields ranging from catalysis to materials science and drug development. A thorough understanding of its structural and electronic properties is paramount, and ¹H NMR spectroscopy is a fundamental technique for its characterization. This guide offers a detailed analysis of the ¹H NMR spectrum to facilitate its identification and use in research and development.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a distinct set of signals corresponding to the aromatic protons and the amine protons. The data, acquired in a suitable deuterated solvent, is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-4' | 7.46 | Triplet (t) | 7.8 | 2H |

| H-3, H-3' | 7.61 | Doublet (d) | 7.5 | 2H |

| H-5, H-5' | 6.53 | Doublet (d) | 8.1 | 2H |

| -NH₂ | 5.38 | Broad Singlet (br s) | - | 4H |

Table 1: Summary of ¹H NMR spectral data for this compound.[1]

Molecular Structure and Proton Environments

The chemical structure of this compound with the IUPAC numbering of the pyridine rings is presented below. The diagram illustrates the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Structure of this compound with Proton Labeling

Experimental Protocol for ¹H NMR Analysis

The following protocol provides a standardized method for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may depend on the sample's solubility.

-

Internal Standard: The deuterated solvent should contain an internal standard, typically Tetramethylsilane (TMS) at a concentration of 0.03% (v/v), for chemical shift referencing.

-

Mixing: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

4.2. NMR Spectrometer and Parameters

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and TMS peak.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: At least 2-3 seconds to ensure adequate digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration and Analysis: Integrate all signals to determine the relative proton ratios. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound, from sample preparation to final data analysis.

Workflow for ¹H NMR Characterization

This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Core of 2,2'-Bipyridine-6,6'-diamine: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-6,6'-diamine is a versatile organic ligand that has garnered significant interest in coordination chemistry, materials science, and catalysis. Its unique structural features, particularly the presence of two amino groups on the bipyridine framework, allow for the formation of stable complexes with a variety of metal ions. These complexes exhibit diverse properties and have potential applications in areas such as catalysis and as building blocks for supramolecular structures. This guide provides a comprehensive overview of the synthesis, and potential structural characteristics of this compound, along with a general experimental workflow for its application in the synthesis of metal-organic complexes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.22 g/mol |

| CAS Number | 93127-75-4 |

| Appearance | White to yellow to green crystal |

| Melting Point | 186 °C (lit.) |

| Purity | ≥ 98% (GC) |

Synthesis of this compound

An improved, high-yield synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine has been developed that avoids the use of a pressure bomb. The conversion is achieved in 85-95% yield using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst.[1]

Experimental Protocol: Improved Synthesis

Materials:

-

6,6'-dibromo-2,2'-bipyridine

-

Potassium metal

-

Iron(III) nitrate nonahydrate

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Ammonium chloride

-

Deionized water

-

Acetone

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser is charged with potassium metal and a catalytic amount of iron(III) nitrate nonahydrate under an inert atmosphere.

-

Liquid ammonia is condensed into the flask at -78 °C. The mixture is stirred until a persistent blue color develops, indicating the formation of the potassium amide.

-

A solution of 6,6'-dibromo-2,2'-bipyridine in anhydrous diethyl ether is added dropwise to the potassium amide solution.

-

The reaction mixture is stirred at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the careful addition of solid ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between deionized water and diethyl ether.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone) to yield this compound as a crystalline solid.[1]

Crystal Structure of Diaminobipyridines

The structural analysis of these related compounds provides valuable insights into the likely solid-state packing and intermolecular interactions of this compound. It is anticipated that the amino groups would be key players in directing the crystal packing through hydrogen bonding.

Application in Metal-Organic Complex Synthesis: An Experimental Workflow

This compound is an excellent ligand for the synthesis of metal-organic complexes. The following section outlines a general workflow for the synthesis and characterization of a coordination complex using this ligand.

Experimental Workflow Diagram

Caption: A general workflow for the synthesis and characterization of a metal complex.

Conclusion

This compound is a valuable building block in coordination and supramolecular chemistry. While detailed crystallographic data for the free ligand remains elusive in public databases, the provided synthesis protocol and the understanding of its coordination behavior from related structures offer a solid foundation for its use in research and development. The experimental workflow presented here provides a clear guide for the synthesis and characterization of novel metal-organic complexes with this promising ligand, which may have future applications in catalysis and drug development.

References

Solubility of 2,2'-Bipyridine-6,6'-diamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bipyridine-6,6'-diamine. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. It includes predicted solubility trends based on the molecule's structure, detailed experimental protocols for both qualitative and quantitative solubility determination, and a template for data presentation. The methodologies outlined herein are essential for applications in organic synthesis, materials science, and pharmaceutical development where precise control over dissolution is critical.

Introduction

This compound is a versatile organic ligand and building block used in coordination chemistry, the synthesis of functional materials, and as an intermediate in the development of pharmaceutical compounds. Its solubility in organic solvents is a fundamental physical property that governs its utility in a wide range of applications, from reaction kinetics and purification to formulation and drug delivery.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It serves as a practical resource for scientists and researchers by providing:

-

An estimation of its qualitative solubility based on the principles of chemical structure and polarity.

-

A structured table for the systematic recording of experimentally determined solubility data.

-

Detailed, step-by-step experimental protocols for the accurate and reliable determination of its solubility.

-

Visual workflows to guide the experimental process.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The two pyridine rings form a relatively non-polar aromatic core, while the two amine (-NH2) groups and the nitrogen atoms within the pyridine rings introduce polarity and the capacity for hydrogen bonding.

Based on the structure and the known solubility of the parent compound, 2,2'-bipyridine, the following trends are anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. The amine groups and pyridine nitrogens can act as hydrogen bond acceptors and donors with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated due to strong dipole-dipole interactions.

-

Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely. The aromatic core of the bipyridine will interact favorably with these solvents through π-π stacking. The parent 2,2'-bipyridine is known to be very soluble in benzene.[1]

-

Low-Polarity and Non-Polar Aliphatic Solvents (e.g., Dichloromethane, Chloroform, Hexane, Diethyl Ether): Moderate solubility is expected in chlorinated solvents. Solubility in non-polar aliphatic solvents like hexane is predicted to be lower due to the compound's overall polarity. The parent 2,2'-bipyridine is very soluble in ether.[1]

The following diagram illustrates the general principle of solubility based on polarity.

Quantitative Solubility Data

| Solvent | Solvent Type | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 5.1 | ||

| Ethanol | Polar Protic | 4.3 | ||

| Isopropanol | Polar Protic | 3.9 | ||

| Acetonitrile | Polar Aprotic | 5.8 | ||

| Acetone | Polar Aprotic | 5.1 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ||

| Dichloromethane (DCM) | Low Polarity | 3.1 | ||

| Chloroform | Low Polarity | 4.1 | ||

| Tetrahydrofuran (THF) | Low Polarity | 4.0 | ||

| Toluene | Non-Polar | 2.4 | ||

| Hexane | Non-Polar | 0.1 | ||

| Diethyl Ether | Non-Polar | 2.8 |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound. It is recommended to start with a qualitative assessment, followed by a quantitative determination using the shake-flask method coupled with either gravimetric or spectroscopic analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

-

UV-Vis Spectrophotometer and cuvettes (for spectroscopic method)

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Detailed Methodologies

Protocol 1: Qualitative Solubility Assessment

This initial step provides a rapid estimation of solubility.

-

Preparation: Add approximately 10-20 mg of this compound to a small vial.

-

Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.

-

Observation: Observe the dissolution of the solid.

-

Classification:

-

Very Soluble: Dissolves quickly in a small amount of solvent (< 1 mL).

-

Soluble: Dissolves completely upon addition of up to 3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.

-

Insoluble: No significant amount of solid dissolves in 3 mL of solvent.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.[2][3]

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a pre-weighed excess amount of this compound. An excess is critical to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change between the later time points).

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter (e.g., 0.22 µm). This step is crucial to prevent any solid particles from being transferred.

-

Protocol 3: Analysis of the Saturated Solution

Method A: Gravimetric Analysis

This method is straightforward and does not require spectroscopic instrumentation.[5][6]

-

Sample Preparation:

-

Tare a clean, dry evaporating dish or watch glass on an analytical balance.

-

Accurately transfer a known volume of the filtered supernatant (e.g., 2.0 mL) into the tared dish.

-

Record the total weight of the dish and the solution.

-

-

Solvent Evaporation:

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

-

Continue drying until a constant weight of the residue is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute (final weight of dish + residue minus the tare weight of the dish).

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Method B: UV-Vis Spectroscopic Analysis

This method is suitable if this compound has a distinct chromophore and is highly sensitive.[7][8]

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions of known lower concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Sample Analysis:

-

Take the filtered supernatant obtained from the shake-flask experiment and dilute it accurately with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units.

-

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests favorable solubility in a range of polar and non-polar organic solvents. For applications requiring precise solubility values, experimental determination is essential. The shake-flask method, combined with either gravimetric or spectroscopic analysis, provides a reliable and accurate means to quantify the solubility of this compound. The protocols and data presentation framework provided in this guide are intended to support researchers in generating the critical data needed for their work in drug development, materials science, and chemical synthesis.

References

- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. scribd.com [scribd.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rootspress.org [rootspress.org]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2'-Bipyridine-6,6'-diamine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving synthesis of 2,2'-Bipyridine-6,6'-diamine, a versatile bidentate ligand. It details the initial, often challenging, synthetic routes and contrasts them with modern, optimized protocols. Key quantitative data are summarized for comparative analysis. Detailed experimental procedures for pivotal syntheses are provided to enable replication and further development. Furthermore, this guide explores the compound's significant applications in coordination chemistry and catalysis, illustrated with a representative catalytic cycle.

Introduction

This compound, also known as 6,6'-diamino-2,2'-bipyridine, is an aromatic organic compound featuring a 2,2'-bipyridine core functionalized with amino groups at the 6 and 6' positions.[1] This substitution pattern significantly influences the electronic properties of the bipyridine system, enhancing its coordinating ability and providing sites for further functionalization. These characteristics make it a valuable building block in the synthesis of complex molecules and a highly effective ligand in coordination chemistry, catalysis, and materials science.[1][2] Its ability to form stable complexes with a variety of transition metals has led to its use in the development of novel catalysts, advanced materials, and potential therapeutic agents.[1]

History and Discovery

The development of this compound is intrinsically linked to the broader history of bipyridine chemistry. The parent compound, 2,2'-bipyridine, was first synthesized in 1888.[3] The journey to substituted bipyridines, particularly those with functional groups amenable to complexation and further reaction, progressed over the following decades.

A crucial precursor to this compound is 6,6'-dibromo-2,2'-bipyridine. The synthesis of this key intermediate was reported by F. H. Burstall in 1938 as part of broader research into polypyridyl compounds. This foundational work paved the way for the subsequent development of amino-substituted derivatives.

The first documented syntheses of this compound emerged in the latter half of the 20th century. Two early methods are of particular note:

-

The Shiraishi Method (1984): Shiraishi and co-workers developed a method involving the direct amination of 6,6'-dibromo-2,2'-bipyridine. This approach required harsh conditions, utilizing an autoclave to heat the starting material with ammonia at high temperatures and pressures.[1] While effective, the need for specialized high-pressure equipment presented a significant barrier.[2]

-

The Kelly Method (1995): J. W. Kelly and his team reported a three-step synthesis that also started from 6,6'-dibromo-2,2'-bipyridine. This pathway proceeded through a potentially hazardous bisazide intermediate.[2] The multi-step nature and the safety concerns associated with the azide intermediate made this route less ideal for large-scale production.

These early methods, while groundbreaking, highlighted the need for a more accessible, safer, and higher-yielding synthesis. This led to the development of improved protocols in the 21st century.

Evolution of Synthetic Methodologies

The challenges associated with the initial syntheses of this compound spurred research into more efficient and practical methods. A significant advancement was reported in 2007 by Thibault, Luska, and Schlaf, who developed a simple, high-yielding, and non-hazardous procedure.

This improved method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, catalyzed by iron(III) nitrate nonahydrate.[2] This approach avoids the high pressures of the Shiraishi method and the hazardous azide intermediate of the Kelly method, making it the current method of choice for the laboratory-scale synthesis of this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a clear comparison of their efficiency and practicality.

| Method | Starting Material | Key Reagents | Conditions | Yield | Melting Point (°C) |

| Shiraishi et al. (1984) | 6,6'-Dibromo-2,2'-bipyridine | Liquid Ammonia | 220 °C, 100 kgf/cm², 6 h (in autoclave) | >80% | Not specified in abstract |

| Kelly et al. (1995) | 6,6'-Dibromo-2,2'-bipyridine | Sodium Azide, then reduction | Multi-step, involves bisazide intermediate | Moderate | Not specified in secondary source |

| Thibault et al. (2007) | 6,6'-Dibromo-2,2'-bipyridine | Potassium Amide, Iron(III) Nitrate Nonahydrate, Liquid Ammonia | -33 °C to ambient pressure, 4 h | 85-95% | 158-165 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor 6,6'-dibromo-2,2'-bipyridine and the final product this compound via the improved Thibault method.

Synthesis of 6,6'-Dibromo-2,2'-bipyridine (Precursor)

This protocol is based on the general principles of Ullmann coupling, a common method for synthesizing bipyridines.

Materials:

-

2,6-Dibromopyridine

-

Copper powder

-

Dimethylformamide (DMF), anhydrous

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromopyridine and a stoichiometric amount of copper powder.

-

Under an inert atmosphere, add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper salts and unreacted copper.

-

Remove the DMF from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 6,6'-dibromo-2,2'-bipyridine.

Improved Synthesis of this compound (Thibault et al., 2007)[2]

Materials:

-

6,6'-Dibromo-2,2'-bipyridine

-

Potassium metal

-

Iron(III) nitrate nonahydrate

-

Liquid ammonia, anhydrous

-

Ammonium chloride

-

Acetone, anhydrous

-

Sodium sulfate, anhydrous

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.

-

Under a positive pressure of inert gas, condense anhydrous liquid ammonia into the flask at -78 °C.

-

To the liquid ammonia, add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of the solvated electron.

-

Add a catalytic amount of iron(III) nitrate nonahydrate. The blue color will dissipate as potassium amide is formed.

-

Once the formation of potassium amide is complete (the solution becomes colorless or gray), add 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.

-

Allow the reaction to stir at -33 °C (the refluxing temperature of liquid ammonia at ambient pressure) for 4 hours.

-

After 4 hours, quench the reaction by the slow and careful addition of solid ammonium chloride.

-

Allow the liquid ammonia to evaporate overnight under a stream of inert gas.

-

To the resulting solid residue, add anhydrous acetone and stir for 15 minutes.

-

Decant the acetone solution. Repeat the acetone extraction two more times.

-

Combine the acetone extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Dry the resulting solid under vacuum to yield this compound as a dark yellow to light brown powder.

Characterization Data (Thibault et al., 2007): [2]

-

¹H NMR (300 MHz, acetone-d₆): δ = 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H).

-

¹³C{¹H} NMR (75 MHz, acetone-d₆): δ = 159.9 (C), 155.6 (C), 138.4 (CH), 110.4 (CH), 108.8 (CH).

Applications in Coordination Chemistry and Catalysis

This compound is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. The amino groups enhance the electron-donating ability of the ligand, which can influence the electronic properties and reactivity of the metal center. These complexes have found applications in various catalytic transformations.

Representative Catalytic Application: Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound with palladium have been investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bidentate nature of the ligand provides a stable coordination environment for the palladium center, while the electronic properties can facilitate key steps in the catalytic cycle.

Below is a generalized diagram of a palladium-catalyzed cross-coupling reaction, illustrating the fundamental steps where a ligand like this compound plays a crucial role.

References

An In-depth Technical Guide to the Core Properties of 6,6'-Diamino-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Diamino-2,2'-bipyridyl (dabp) is a versatile, nitrogen-containing heterocyclic organic compound that has garnered significant interest across various scientific disciplines. Its unique structural and electronic properties, stemming from the bipyridyl core functionalized with amino groups, make it a valuable building block in coordination chemistry, materials science, and medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 6,6'-diamino-2,2'-bipyridyl, with a focus on its synthesis, spectroscopic and electrochemical characteristics, and its emerging role in the development of therapeutic agents.

Chemical and Physical Properties

6,6'-Diamino-2,2'-bipyridyl is a white to yellow or green crystalline solid at room temperature.[1] The presence of amino groups enhances its reactivity and its ability to act as a potent bidentate chelating ligand for a wide range of transition metal ions.[1][2]

| Property | Value | Reference |

| Synonyms | 2,2'-Bipyridine-6,6'-diamine | [1] |

| CAS Number | 93127-75-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| Melting Point | 186 °C | [1] |

| Appearance | White to yellow to green crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Characterization

A reliable and high-yielding synthesis of 6,6'-diamino-2,2'-bipyridyl is crucial for its application in research and development. An improved method involves the amination of 6,6'-dibromo-2,2'-bipyridine.

References

Technical Guide: 2,2'-Bipyridine-6,6'-diamine (CAS 93127-75-4) - Properties, Synthesis, and Applications in Drug Development

This technical guide provides an in-depth overview of 2,2'-Bipyridine-6,6'-diamine (CAS 93127-75-4), a key bidentate ligand in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis protocols, and its burgeoning role in the design of metal-based therapeutic agents.

Core Properties of this compound

This compound, also known as 6,6'-Diamino-2,2'-bipyridyl, is a solid organic compound that serves as a versatile building block in the synthesis of complex molecules and coordination compounds. Its structure, featuring two amino groups on the bipyridine framework, enhances its coordination capabilities and allows for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93127-75-4 | General Chemical Databases |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 186 °C | [2] |

| Boiling Point (Predicted) | 445.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.91 ± 0.34 | [2] |

| Solubility | Slightly soluble in Methanol | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [2][3] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature, starting from 6,6'-dibromo-2,2'-bipyridine.

Method 1: Multi-step Synthesis via Diazide Intermediate

This method involves a four-step process starting from the coupling of 2,6-dibromopyridine.

Experimental Protocol:

Diagram 1: Synthetic Pathway of this compound (Method 1)

Caption: Multi-step synthesis of this compound.

Method 2: Direct Amination

An improved and more direct synthesis involves the direct amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia. This method avoids the use of potentially hazardous azide intermediates and offers high yields.[4]

Experimental Protocol:

-

Materials: 6,6'-dibromo-2,2'-bipyridine, potassium metal, iron(III) nitrate nonahydrate (catalyst), liquid ammonia, ammonium chloride, acetone, sodium sulfate.

-

Procedure:

-

In a flask equipped for reactions in liquid ammonia, dissolve potassium metal in liquid ammonia in the presence of a catalytic amount of iron(III) nitrate nonahydrate to form potassium amide.

-

Add 6,6'-dibromo-2,2'-bipyridine (e.g., 3.0 g, 9.5 mmol) to the dark blue solution of potassium amide.[4]

-

Stir the reaction mixture at -33 °C for 4 hours.[4]

-

Quench the reaction by the slow addition of ammonium chloride.[4]

-

Allow the ammonia to evaporate overnight.

-

Extract the product with acetone, dry the combined organic extracts over sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.[4]

-

The product can be further purified by sublimation.

-

Diagram 2: Direct Amination Synthesis Workflow

Caption: Workflow for the direct amination synthesis.

Applications in Drug Development and Catalysis

This compound is primarily utilized as a ligand in coordination chemistry. Its metal complexes have shown significant potential in various fields, including catalysis and, more recently, in the development of anticancer agents.

Anticancer Activity of Metal Complexes

Metal complexes of 2,2'-bipyridine derivatives are being extensively investigated for their cytotoxic properties against various cancer cell lines. The mechanism of action is often attributed to the ability of these complexes to interact with DNA, leading to apoptosis.

Table 2: In Vitro Cytotoxicity of Representative Metal Complexes with Bipyridine Ligands

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| cis-[Re(CO)₂Br₂(HCCbpy)] | MCF-7 (Breast Cancer) | 1.4 | [5] |

| [Ru(bpy)₂(L8)]⁺ | Tumor Spheroid Model | High Activity | [6] |

| [Ru(L2)(bipy)₂]PF₆ | 4T1 (Murine Mammary Carcinoma) | ~2.0 - 12.8 | [7] |

| Platinum(II) Dimer Complex | Various Human Cancer Cell Lines | Comparable to Cisplatin | [8] |

(Note: The table presents data for related bipyridine complexes to illustrate the potential of this class of compounds. HCCbpy = 4-ethynyl-2,2'-bipyridine; L8 and L2 are other functionalized ligands.)

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (metal complex) and incubate for a specified period (e.g., 24-72 hours). Include a solvent control.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Diagram 3: Proposed Mechanism of Action for Platinum-Bipyridine Complexes

Caption: A simplified pathway for the anticancer action of Pt-bipyridine complexes.

Catalysis

Complexes of this compound with transition metals, such as Ruthenium, have been investigated as catalysts. The presence of the amino groups can influence the catalytic activity through a metal-ligand bifunctional mechanism, where the amine groups participate in proton transfer steps. This has been demonstrated in the hydrogenation of cyclohexanone.[11][12]

Conclusion

This compound is a valuable ligand with well-established synthetic routes. Its primary application lies in the formation of transition metal complexes. These complexes exhibit a range of interesting properties, with their potential as anticancer agents being a particularly active area of research. The ability to tune the steric and electronic properties of the ligand and the choice of the metal center allows for the rational design of novel therapeutics. Further investigations into the synthesis of new derivatives and the detailed elucidation of their mechanisms of biological action are warranted to fully exploit the potential of this compound in drug development and catalysis.

References

- 1. Cytotoxicity and DNA binding studies of several platinum (II) and palladium (II) complexes of the 2,2'-bipyridine and an anion of 2-pyridinecarboxylic/2-pyrazinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. ionicviper.org [ionicviper.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, photophysical, and computational studies of rhenium(I) tricarbonyl complexes containing the derivatives of bipyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on 2,2'-Bipyridine-6,6'-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,2'-Bipyridine-6,6'-diamine, a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical research. Due to the limited availability of direct theoretical studies on the diamino-substituted compound, this guide leverages extensive computational data available for the parent molecule, 2,2'-bipyridine, to infer and understand the properties of its 6,6'-diamino derivative. This approach provides a foundational understanding of the core electronic and structural characteristics, which are then modulated by the amino substituents.

Introduction to this compound

2,2'-Bipyridine and its derivatives are among the most widely studied classes of chelating ligands in coordination chemistry. The introduction of amino groups at the 6 and 6' positions of the bipyridine scaffold in this compound significantly alters its electronic properties, enhancing its potential as a ligand for various metal ions and as a building block for functional materials. The amino groups act as strong electron-donating groups, influencing the electron density distribution within the aromatic rings and affecting the molecule's coordination behavior, spectroscopic signatures, and reactivity.

Theoretical Framework and Computational Methodology

The theoretical data presented for the 2,2'-bipyridine core is primarily based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. Typical calculations involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties such as molecular orbital energies and electron density distribution.

A representative computational protocol for 2,2'-bipyridine would involve:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ is commonly employed for geometry optimization and electronic structure calculations.

-

Solvation Model: To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis).

The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like 2,2'-bipyridine.

Molecular Structure and Geometry

The geometry of 2,2'-bipyridine is characterized by the torsional angle between the two pyridine rings. In the gas phase and in non-coordinating solvents, the molecule preferentially adopts a trans conformation due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon coordination to a metal ion, it rotates to a cis conformation.

The introduction of amino groups at the 6 and 6' positions in this compound is expected to influence the torsional potential. The amino groups can form intramolecular hydrogen bonds with the nitrogen atoms of the opposing pyridine ring, which could stabilize a more planar conformation.

Below is a table summarizing key geometrical parameters for the parent 2,2'-bipyridine molecule, which serves as a baseline for understanding the structure of its diamino derivative.

| Parameter | Theoretical Value (DFT/B3LYP/6-31G*) | Experimental Value (Gas-phase) |

| C2-C2' Bond Length (Å) | 1.49 | 1.50 |

| C-N Bond Length (avg, Å) | 1.34 | 1.35 |

| C-C Bond Length (avg, Å) | 1.39 | 1.39 |

| N-C2-C2'-N Dihedral Angle (°) | ~180 (trans) | ~180 (trans) |

Note: The theoretical values are representative and can vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of 2,2'-bipyridine are significantly altered by the addition of the 6,6'-diamino groups. These electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO) and decrease the HOMO-LUMO gap, leading to a red-shift in the electronic absorption spectrum.

The diagram below illustrates the conceptual effect of the diamino substitution on the frontier molecular orbitals of the bipyridine core.

6,6'-dichloro-2,2'-bipyridine + NH₃ (or amine source) --(catalyst, heat)--> this compound

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound. By leveraging computational data from the parent 2,2'-bipyridine molecule, we have inferred the key structural and electronic features of the diamino-substituted derivative. The electron-donating amino groups are shown to significantly influence the molecule's properties, making it a highly attractive ligand for a wide range of applications in chemistry and materials science. Further dedicated theoretical and experimental investigations will undoubtedly continue to uncover the rich potential of this versatile molecule.

Methodological & Application

Application Notes and Protocols for 2,2'-Bipyridine-6,6'-diamine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bidentate ligand 2,2'-Bipyridine-6,6'-diamine, its synthesis, and its applications in coordination chemistry, with a focus on its utility in catalysis and as a fluorescent sensor. Detailed experimental protocols are provided to facilitate the practical application of this versatile ligand and its complexes.

Introduction to this compound

This compound is a versatile organic compound that acts as a strong bidentate chelating agent for a wide range of transition metals.[1] The presence of amino groups at the 6 and 6' positions significantly influences the electronic properties and reactivity of the resulting metal complexes, making them suitable for various applications, including catalysis, materials science, and biological sensing.[1][2] This document outlines the synthesis of the ligand and its metal complexes, summarizes their key properties, and provides detailed protocols for their application.

Synthesis Protocols

Synthesis of this compound

A convenient and high-yielding synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine has been developed, avoiding the need for high-pressure equipment.[3] The method utilizes potassium amide in liquid ammonia with an iron(III) nitrate catalyst.

Experimental Protocol:

Materials:

-

6,6'-Dibromo-2,2'-bipyridine

-

Potassium metal

-

Iron(III) nitrate nonahydrate

-

Liquid ammonia

-

Ammonium chloride

-

Acetone

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense approximately 100 mL of ammonia.

-

Add a catalytic amount of iron(III) nitrate nonahydrate.

-

Carefully add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide.

-

Add 6,6'-dibromo-2,2'-bipyridine (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at -33 °C for 4 hours.

-

Quench the reaction by the slow and careful addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Triturate the resulting solid with acetone.

-

Combine the acetone extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The product can be further purified by sublimation.

Characterization Data:

-

Appearance: Yellow crystals or powder.[3]

-

Melting Point: 185–187 °C.[3]

-

¹H NMR (300 MHz, acetone-d₆): δ = 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H).[3]

-

¹³C{¹H} NMR (75 MHz, acetone-d₆): δ = 159.9, 155.6, 138.4, 110.4, 108.8.[3]

Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)₂(6,6'-diamino-2,2'-bipyridine)₂

This protocol describes the synthesis of a mixed-ligand ruthenium(II) complex, a class of compounds widely studied for their photophysical and electrochemical properties. This is an adapted protocol based on the synthesis of similar Ru(II) bipyridyl complexes.[4][5][6]

Experimental Protocol:

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O

-

This compound

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.

-

Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any unreacted starting material.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with diethyl ether.

-

Dry the product under vacuum.

Applications and Quantitative Data

Catalysis

Complexes of 2,2'-bipyridine derivatives are known to be effective catalysts for a variety of organic transformations. While specific quantitative data for the 6,6'-diamino derivative is limited in the readily available literature, the amino groups are expected to enhance the catalytic activity by modifying the electronic properties of the metal center. Below is a table with representative catalytic performance data for related ruthenium bipyridine complexes in transfer hydrogenation reactions.

| Catalyst Precursor | Substrate | Product | Solvent | Base | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

| [RuCl₂(PPh₃)₃] / 6,6'-dichloro-2,2'-bipyridine | CO₂ | Formic acid | Ethanol | TEA | High | up to 5000 mol/mol Ru | [2] |

| [Ru(p-cymene)(bpy)Cl]Cl | Aryl ketones | Secondary alcohols | 2-Propanol | KOH | >95 | - | [7] |

Luminescent Materials

Lanthanide complexes of substituted bipyridines are of great interest for their luminescent properties. The ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The amino groups in this compound can influence the energy transfer efficiency and thus the luminescence quantum yield.

The following table presents photophysical data for representative Europium(III) and Terbium(III) complexes with related bipyridine-dicarboxamide and bipyridine-dicarboxylic acid ligands.

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) | Reference |

| [Eu(BDCA)₂(H₂O)]Cl₃ (BDCA = N⁶,N⁶'-diisopropyl-[2,2'-bipyridine]-6,6'-dicarboxamide) | 340 | 615 (⁵D₀→⁷F₂) | - | - | [8] |

| [Tb(BDCA)₂(H₂O)]Cl₃ | 340 | 545 (⁵D₄→⁷F₅) | - | - | [8] |

| (Et₃NH)[Eu(bipy-6,6'-(COO)₂)₂] | ~310 | 613 (⁵D₀→⁷F₂) | 11.5% | 0.86 | [9] |

| (Et₃NH)[Tb(bipy-6,6'-(COO)₂)₂] | ~310 | 545 (⁵D₄→⁷F₅) | 6.3% | - | [9] |

Fluorescent Sensing of Zinc(II)

Amino-substituted bipyridines have shown promise as fluorescent sensors for metal ions, particularly Zn(II).[10] The fluorescence of the ligand can be either quenched or enhanced upon coordination to the metal ion. This "turn-on" or "turn-off" response can be used for the detection and quantification of the metal ion in biological systems.[10]

The proposed mechanism for zinc sensing often involves the inhibition of photoinduced electron transfer (PET). In the free ligand, the lone pair of electrons on the amino group can quench the fluorescence of the bipyridine fluorophore. Upon binding to Zn(II), the lone pair is involved in coordination, preventing the PET process and leading to an increase in fluorescence intensity.

Experimental Protocol: Fluorescence Imaging of Intracellular Zinc